4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, and two methyl groups at the 1 and 2 positions on the imidazo[4,5-c]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with 1,2-dimethylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dechlorinated and reduced derivatives.
Scientific Research Applications
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound can also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine
- 4,6-Dichloro-1H-imidazo[4,5-c]pyridine
- 4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine
Uniqueness
4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
Molecular Formula |
C8H7Cl2N3 |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
4,6-dichloro-1,2-dimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-11-7-5(13(4)2)3-6(9)12-8(7)10/h3H,1-2H3 |
InChI Key |
YCAFVTDCYUYHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(C=C2N1C)Cl)Cl |
Origin of Product |
United States |
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